6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20104435
InChI: InChI=1S/C27H30N6O3/c1-18-8-9-23-30-25-22(27(35)33(23)17-18)16-21(26(34)29-19(2)20-6-4-3-5-7-20)24(28)32(25)11-10-31-12-14-36-15-13-31/h3-9,16-17,19,28H,10-15H2,1-2H3,(H,29,34)
SMILES:
Molecular Formula: C27H30N6O3
Molecular Weight: 486.6 g/mol

6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC20104435

Molecular Formula: C27H30N6O3

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C27H30N6O3
Molecular Weight 486.6 g/mol
IUPAC Name 6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C27H30N6O3/c1-18-8-9-23-30-25-22(27(35)33(23)17-18)16-21(26(34)29-19(2)20-6-4-3-5-7-20)24(28)32(25)11-10-31-12-14-36-15-13-31/h3-9,16-17,19,28H,10-15H2,1-2H3,(H,29,34)
Standard InChI Key IMIPSDRGKCXAPE-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5)C=C1

Introduction

The compound 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article provides a detailed breakdown of its chemical structure, physicochemical properties, potential synthesis pathways, and biological relevance.

Synthesis Pathways

While specific synthesis data for this compound is limited in the reviewed literature, similar triazatricyclic derivatives are synthesized through multi-step reactions involving:

  • Cyclization of hydrazine derivatives with nitriles or carbonyl-containing precursors.

  • Functionalization of the resulting tricyclic scaffold with imine or amide groups.

  • Introduction of morpholine and phenylethyl substituents via nucleophilic substitution or reductive amination.

For example:

  • Triazole derivatives are often prepared by reacting aryl hydrazines with imidazole intermediates under acidic or basic conditions .

Biological Relevance

Triazatricyclic compounds are being explored for their biological activities due to their structural similarity to bioactive molecules such as nucleotides and enzyme inhibitors.

Potential Applications

  • Anticancer Activity: Similar compounds have demonstrated cytotoxic effects against cancer cell lines (e.g., HCT116 and MCF7) .

  • Antimicrobial Properties: The presence of nitrogen-rich heterocycles may enhance antimicrobial activity.

  • Enzyme Inhibition: The imine group (-C=NH) can act as a ligand for metal ions in enzymes.

Mechanism of Action

The compound's activity may involve:

  • Disruption of DNA replication through intercalation.

  • Inhibition of enzymes such as kinases or proteases due to its rigid tricyclic structure.

Research Findings

Recent studies on related compounds provide insights into their synthesis and activity:

  • Compounds with similar triazole structures have shown promising cytotoxicity against various cell lines with IC50_{50} values in the micromolar range .

  • Structural modifications at the morpholine or phenylethyl substituents can enhance selectivity for specific biological targets .

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